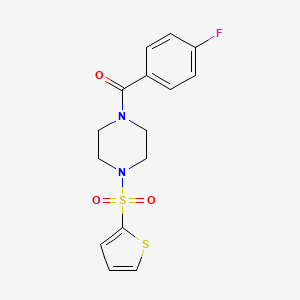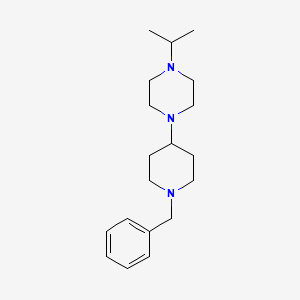
3-phenyl-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-phenyl-N-(4-pyridinylmethyl)propanamide involves complex chemical processes. Hanna and Girges (1990) described the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives, highlighting the importance of double hydrogen bonding and intramolecular charge transfer mechanisms in their formation (Hanna & Girges, 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was elucidated through NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction, revealing their complex molecular geometry (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Research on 2-(pyridyl)phenols and 2-(pyridyl)anilines synthesis demonstrated the versatile chemical reactivity of pyridyl-based compounds, including their deprotonation reactions and the formation of various structurally diverse derivatives (Rebstock et al., 2003).
Physical Properties Analysis
The physical properties, including the crystalline structure of related compounds, have been extensively studied. For instance, the crystal structure analysis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide provided insights into its π–π interactions and hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Balu & Gopalan, 2013).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds, such as the study of mesoionic monosubstituted 3-oxo-propanamides or thioamides, shed light on the importance of molecular packing and intermolecular interactions in determining the chemical behavior of these compounds (Seifi et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 3-Phenyl-N-(4-Pyridinylmethyl)Propanamide is the M4 subtype of Muscarinic Acetylcholine Receptor (mAChR) . This receptor plays a crucial role in various physiological functions, including neuronal signaling, smooth muscle contraction, and heart rate modulation.
Mode of Action
3-Phenyl-N-(4-Pyridinylmethyl)Propanamide acts as a selective antagonist at the M4 mAChR . This means it binds to the receptor and blocks its activation by acetylcholine, thereby inhibiting the downstream signaling pathways triggered by receptor activation.
Biochemical Pathways
Upon binding to the M4 mAChR, 3-Phenyl-N-(4-Pyridinylmethyl)Propanamide inhibits the G-protein coupled signaling pathways associated with this receptor . This can lead to various downstream effects, depending on the specific cell type and physiological context.
Result of Action
The molecular and cellular effects of 3-Phenyl-N-(4-Pyridinylmethyl)Propanamide’s action would depend on the specific physiological context in which the M4 mAChR is being antagonized. For instance, in the context of neuronal signaling, antagonism of the M4 mAChR could modulate neurotransmission and potentially influence behaviors or responses associated with this receptor .
Eigenschaften
IUPAC Name |
3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(7-6-13-4-2-1-3-5-13)17-12-14-8-10-16-11-9-14/h1-5,8-11H,6-7,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAXHPDONZDMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-phenyl-N-(pyridin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)



![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
